molecular formula C20H17BrO6 B11651742 propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11651742
M. Wt: 433.2 g/mol
InChI Key: LVRHGICGBYXGDJ-UHFFFAOYSA-N
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Description

Propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a bromophenoxy group and a chromen-4-one moiety linked through an oxyacetate bridge. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps:

  • Synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-ol

      Starting Materials: 2-bromophenol, 4-hydroxycoumarin.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

      Procedure: 2-bromophenol is reacted with 4-hydroxycoumarin to form 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-ol through a nucleophilic aromatic substitution reaction.

  • Esterification to Form this compound

      Starting Materials: 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-ol, propyl bromoacetate.

      Reaction Conditions: The esterification is typically performed using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) at room temperature.

      Procedure: The hydroxyl group of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-ol is reacted with propyl bromoacetate to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the chromen-4-one moiety can lead to the formation of carboxylic acids or quinones.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Conditions: Conducted in aprotic solvents like THF or ethanol.

      Products: Reduction of the carbonyl group in the chromen-4-one moiety can yield alcohols.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents at room temperature.

      Products: Substitution reactions at the bromophenoxy group can lead to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃.

    Reducing Agents: NaBH₄, LiAlH₄.

    Nucleophiles: Amines, thiols.

    Solvents: DMF, THF, ethanol.

Scientific Research Applications

Chemistry

In chemistry, propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chromen-4-one core is known for exhibiting various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising lead compound for the development of new pharmaceuticals aimed at treating diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets in biological systems. The chromen-4-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenoxy)propyl acetate: Similar in structure but lacks the chromen-4-one moiety.

    Propyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxypropanoate: A closely related compound with a different ester linkage.

Uniqueness

Propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate stands out due to its combination of a bromophenoxy group and a chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities differentiate it from other similar compounds.

Properties

Molecular Formula

C20H17BrO6

Molecular Weight

433.2 g/mol

IUPAC Name

propyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C20H17BrO6/c1-2-9-24-19(22)12-25-13-7-8-14-17(10-13)26-11-18(20(14)23)27-16-6-4-3-5-15(16)21/h3-8,10-11H,2,9,12H2,1H3

InChI Key

LVRHGICGBYXGDJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br

Origin of Product

United States

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